![molecular formula C23H23ClN4O2S B2743083 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 683794-90-3](/img/structure/B2743083.png)
8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound has a complex structure, as indicated by its SMILES notation: Cn1c2nc(SCc3ccccc3Cl)n(CCCc3ccccc3)c2c(=O)n©c1=O . This notation provides a linear representation of the compound’s structure, including its atomic connectivity and stereochemistry.Physical And Chemical Properties Analysis
The compound has a molecular weight of 454.97 and its solubility in DMSO is currently unknown . More detailed physical and chemical properties may be determined through further experimental analysis.Scientific Research Applications
Cascade Reaction Applications
The alkylation of 3-cyanopyridine-2(1H)-thiones with similar xanthene derivatives in a KOH–H2O–DMF system upon heating leads to the formation of pyrido-thieno-diazepino purine dione derivatives in good yields. This process showcases the potential for constructing complex heterocyclic systems, which are of interest in the development of pharmaceuticals and materials science due to their diverse biological activities and functional properties (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).
Psychotropic Activity
In the realm of neuroscience, derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, by introducing hydrophobic substituents and modifying the linker length between arylpiperazine and the purine core, have been identified as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These modifications have led to the selection of compounds displaying anxiolytic and antidepressant properties, highlighting the potential for designing new ligands with psychotropic activity by modifying the purine-2,6-dione structure (Chłoń-Rzepa, G., et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of 2-aminopurine derivatives with chlorophenylsulfanyl groups have been explored, revealing elaborate hydrogen-bonding networks and offset-stacking formations of the phenyl and purine rings. These studies provide valuable insights into the molecular interactions and structural characteristics of such compounds, which are essential for understanding their chemical behavior and potential applications in medicinal chemistry (Lynch, D., & McClennaghan, I., 2003).
properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-26-20-19(21(29)27(2)23(26)30)28(14-8-11-16-9-4-3-5-10-16)22(25-20)31-15-17-12-6-7-13-18(17)24/h3-7,9-10,12-13H,8,11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGXDYRSIXVVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743000.png)
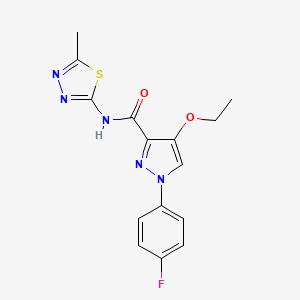
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2743002.png)
![3,4-Dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2743004.png)
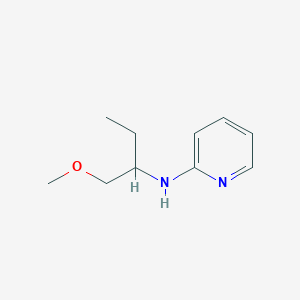
![Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate](/img/structure/B2743007.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2743009.png)
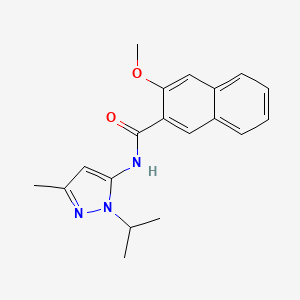
![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2743012.png)

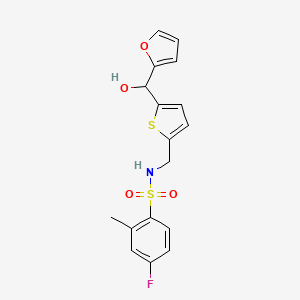
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743016.png)
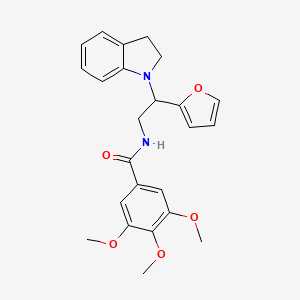
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)